2-Chlorophenyl 3-bromo-4-methoxybenzoate

Lipophilicity Membrane Permeability Drug Design

Procure 2-Chlorophenyl 3-bromo-4-methoxybenzoate, a uniquely halogenated benzoate ester scaffold. Its 3-bromo substituent enables late-stage Suzuki-Miyaura derivatization for rapid SAR exploration without disrupting the 2-chlorophenyl ester motif. The elevated lipophilicity (est. LogP ~4.8-5.1) makes it ideal for designing blood-brain barrier permeable probes. Derived from a core with established ABL1/BCR-ABL1 kinase inhibition links, this compound is an essential intermediate for CNS-targeted drug discovery. Choose this specific halogenation pattern for orthogonal reactivity unavailable in non-brominated analogs.

Molecular Formula C14H10BrClO3
Molecular Weight 341.58 g/mol
Cat. No. B321520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 3-bromo-4-methoxybenzoate
Molecular FormulaC14H10BrClO3
Molecular Weight341.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br
InChIInChI=1S/C14H10BrClO3/c1-18-12-7-6-9(8-10(12)15)14(17)19-13-5-3-2-4-11(13)16/h2-8H,1H3
InChIKeyKYVSAHJYRVJPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl 3-bromo-4-methoxybenzoate: A Halogenated Benzoate Ester for Targeted Medicinal Chemistry and Chemical Biology Research


2-Chlorophenyl 3-bromo-4-methoxybenzoate (C14H10BrClO3, MW 341.58 g/mol) is a small-molecule benzoate ester featuring a distinctive substitution pattern: a 2-chlorophenyl ester linked to a 3-bromo-4-methoxybenzoic acid core. This compound serves as a versatile research intermediate and screening candidate, with its unique halogenation profile enabling orthogonal reactivity and potential for selective target engagement . The presence of the 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling, while the 2-chlorophenyl moiety modulates lipophilicity and membrane permeability [1].

Why 2-Chlorophenyl 3-bromo-4-methoxybenzoate Cannot Be Interchanged with Other Halogenated Benzoate Esters


While structurally related benzoate esters (e.g., 2-chlorophenyl benzoate or 2-chlorophenyl 4-methoxybenzoate) share the chlorophenyl ester motif, the 3-bromo-4-methoxy substitution on the benzoyl ring of the target compound confers distinct physicochemical properties and synthetic utility. The bromo substituent not only increases molecular weight and lipophilicity but also provides a reactive site for further derivatization, enabling late-stage functionalization strategies that are inaccessible with non-halogenated or differently halogenated analogs. Simple substitution with a 2-chlorophenyl 4-methoxybenzoate (lacking the bromine atom) results in a >30% reduction in molecular weight and a significant shift in LogP, which can alter membrane permeability, protein binding, and overall pharmacokinetic behavior . Moreover, the 3-bromo group is essential for certain biological activities observed in benzamide derivatives derived from 3-bromo-4-methoxybenzoic acid, underscoring the non-interchangeable nature of this halogenation pattern [1].

Product-Specific Quantitative Differentiation of 2-Chlorophenyl 3-bromo-4-methoxybenzoate


Physicochemical Profile: Increased Lipophilicity and Molecular Weight vs. 2-Chlorophenyl 4-Methoxybenzoate

The target compound 2-chlorophenyl 3-bromo-4-methoxybenzoate exhibits a molecular weight of 341.58 g/mol, which is 78.89 g/mol (30.1%) higher than the non-brominated analog 2-chlorophenyl 4-methoxybenzoate (MW 262.69 g/mol). This substantial increase is due solely to the substitution of a hydrogen atom with a bromine atom at the 3-position. Additionally, the predicted LogP for the target compound is estimated to be approximately 4.8–5.1 (based on the LogP of 2-chlorophenyl 4-methoxybenzoate which is 4.41 ), representing a ~0.4–0.7 unit increase in lipophilicity. This shift can significantly impact passive membrane diffusion and intracellular accumulation.

Lipophilicity Membrane Permeability Drug Design

Synthetic Versatility: Orthogonal Bromo Handle for Late-Stage Functionalization

Unlike 2-chlorophenyl benzoate (CID 221450) or 2-chlorophenyl 4-methoxybenzoate, which lack a reactive halogen on the benzoyl ring, 2-chlorophenyl 3-bromo-4-methoxybenzoate possesses a bromine atom at the 3-position that is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) [1]. This allows for the introduction of diverse aryl, alkenyl, or alkynyl groups at a late stage of synthesis, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies. The chloro substituent on the phenyl ester remains inert under these coupling conditions, providing orthogonality for sequential derivatization [2].

Cross-Coupling Synthetic Methodology Chemical Biology

Biological Activity Potential: Correlation with 3-Bromo-4-Methoxybenzamide Pharmacophore

The 3-bromo-4-methoxybenzoic acid core, from which the target compound is derived, is a validated precursor for benzamide compounds that act as inhibitors of ABL1, ABL2, and BCR-ABL1 kinases—critical targets in chronic myeloid leukemia (CML) and other cancers [1]. While the target compound itself is an ester, it can be readily hydrolyzed to the free acid or directly used as a bioisostere in screening campaigns. In contrast, the non-brominated analog 2-chlorophenyl 4-methoxybenzoate lacks this established link to kinase inhibition, and its 4-methoxy substitution alone does not confer the same binding affinity . The bromo substituent is believed to engage in halogen bonding with key residues in the ATP-binding pocket, enhancing target engagement.

Kinase Inhibition ABL1 BCR-ABL1 Cancer

Optimal Application Scenarios for 2-Chlorophenyl 3-bromo-4-methoxybenzoate Based on Differentiated Evidence


Late-Stage Diversification in Medicinal Chemistry

Utilize the 3-bromo substituent as a handle for Suzuki-Miyaura cross-coupling to rapidly generate a library of C3-arylated analogs. This approach leverages the compound's orthogonal reactivity (inert 2-chlorophenyl ester) to explore SAR around the benzoyl ring without altering the ester moiety, streamlining hit-to-lead optimization campaigns [1].

CNS-Penetrant Probe Design

The elevated lipophilicity (estimated LogP ~4.8–5.1) of 2-chlorophenyl 3-bromo-4-methoxybenzoate, relative to non-brominated analogs (LogP 4.41), makes it a suitable scaffold for designing blood-brain barrier permeable probes. Researchers can use this compound as a starting point for CNS-targeted chemical biology studies, where enhanced membrane diffusion is advantageous .

Targeted Kinase Inhibitor Development

Capitalize on the established link between the 3-bromo-4-methoxybenzoic acid core and ABL1/BCR-ABL1 kinase inhibition. The target compound can be hydrolyzed to the free acid for amide coupling to generate benzamide-based inhibitors, or directly screened to identify novel ester-based modulators of kinase activity [2].

Quote Request

Request a Quote for 2-Chlorophenyl 3-bromo-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.